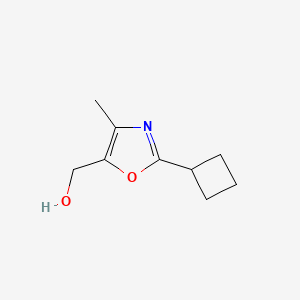

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKPLAIEJZZYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2CCC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of substituted oxazole derivatives .

Scientific Research Applications

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. Detailed mechanisms are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural analogs of (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol differ primarily in the substituents on the oxazole ring. Key comparisons include:

Key Observations :

- Cycloalkyl vs. Aromatic Substituents : Cyclohexyl (C6) and cyclobutyl (C4) groups impact solubility and conformational flexibility. Cyclobutyl’s strain may enhance reactivity in ring-opening reactions compared to cyclohexyl .

- Electronic Effects : The methyl group at position 4 stabilizes the oxazole ring via electron donation, while hydroxymethyl at position 5 introduces hydrogen-bonding capability.

Computational and Crystallographic Insights

- Structural Validation : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing bond lengths, angles, and torsional strain in oxazole derivatives. The cyclobutyl group’s bond angles (e.g., C-C-C ~88°) would deviate significantly from ideal tetrahedral geometry, impacting crystal packing .

- Lumping Strategies : Organic compounds with similar substituents (e.g., methyl vs. ethyl) may be grouped for computational modeling of reactivity or environmental persistence, though cyclobutyl’s unique strain necessitates separate evaluation .

Biological Activity

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a cyclobutyl group and an oxazole ring, which may contribute to its interaction with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 183.22 g/mol. The presence of a methyl group at position 4 of the oxazole ring may influence its biological activity compared to other structural analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the oxazole ring can modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects. However, detailed mechanisms are still under investigation.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity : Some studies have reported that oxazole derivatives possess antimicrobial properties. The introduction of a cyclobutyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against microbial targets .

- Anti-tumor Activity : Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells. The structural features of this compound may allow it to interact with pathways involved in cell cycle regulation and apoptosis .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of oxazole can influence neurotransmitter systems, potentially providing neuroprotective benefits .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methyl group at position 4 | Potentially different biological activity due to methyl substitution |

| (2-Cyclobutyl-1,3-oxazol-5-yloxy)ethanol | Ethanol group instead of methanol | Different solubility and interactions |

| (2-Cyclobutyl-4-methyl-thiazol) | Thiazole ring instead of oxazole | Different reactivity patterns |

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological activities associated with related oxazole compounds:

- Study on Antimicrobial Activity : A study demonstrated that oxazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria. The presence of hydrophobic substituents like cyclobutyl groups was found to enhance membrane disruption capabilities .

- Cancer Research : In a clinical trial involving analogs of oxazole compounds, researchers observed that certain derivatives could inhibit tumor growth by inducing apoptosis in cultured cancer cells .

- Neuropharmacology : Research into similar compounds indicated that modifications at the oxazole ring could lead to enhanced binding affinity for neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol, and what key reaction conditions influence yield?

- Answer : The synthesis typically involves cyclization reactions to form the oxazole core, followed by functionalization steps. For example:

- Cyclization : React cyclobutylcarbaldehyde derivatives with hydroxylamine or urea under acidic conditions to form the oxazole ring .

- Functionalization : Introduce the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences. Key conditions include refluxing in methanol with a base (e.g., NaOH) to ensure complete conversion .

- Yield Optimization : Control temperature (70–90°C), use anhydrous solvents, and employ catalysts like p-toluenesulfonic acid for cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

- Answer : Prioritize:

- NMR Spectroscopy : H and C NMR to confirm cyclobutyl and oxazole ring substitution patterns (e.g., δ 1.5–2.5 ppm for cyclobutyl protons, δ 8.0–9.0 ppm for oxazole protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 195.15) and fragmentation patterns to validate structural integrity .

- IR Spectroscopy : Identify O–H stretching (~3200–3400 cm) and C=N/C–O bonds (~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

- Answer :

- Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce side products .

- Catalyst Screening : Test alternatives like Amberlyst-15 for cyclization to reduce reaction time and improve yield (>80%) .

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns to isolate high-purity (>98%) product .

Q. What strategies are recommended for analyzing conflicting biological activity data across different studies?

- Answer :

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity toward proposed enzymes/receptors (e.g., cyclooxygenase-2 inhibition assays) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, Ki) and adjust for variables like solvent (DMSO vs. ethanol) .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what parameters are critical?

- Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cyclin-dependent kinases or GPCRs. Prioritize hydrogen bonding with the oxazole ring and hydrophobic interactions with the cyclobutyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å) .

- ADMET Prediction : Calculate logP (1.5–3.0) and topological polar surface area (<90 Ų) to optimize bioavailability .

Q. What methods are used to study the compound’s stability under various experimental conditions (e.g., pH, temperature)?

- Answer :

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >150°C) .

- Light Sensitivity : Store in amber vials and test UV-Vis absorbance changes (λ = 254 nm) over 7 days .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using nephelometry .

- Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>5 mg/mL) .

- Validation : Cross-check with independent labs using identical protocols (e.g., shake-flask method) .

Q. What experimental designs are recommended to resolve ambiguities in the compound’s metabolic pathways?

- Answer :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF .

- Isotope Labeling : Synthesize C-labeled analogs to trace metabolic products .

- CYP Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.